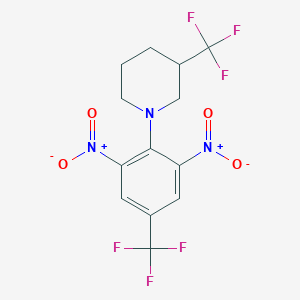

1-(2,6-Dinitro-4-(trifluoromethyl)phenyl)-3-(trifluoromethyl)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,6-Dinitro-4-(trifluoromethyl)phenyl)-3-(trifluoromethyl)piperidine, also known as DNTT or DNTTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a highly potent and selective inhibitor of the protein kinase C (PKC) family of enzymes, which play important roles in a variety of cellular processes.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Synthesis in Glycosylation Reactions : 1-(2,6-Dinitro-4-(trifluoromethyl)phenyl)-3-(trifluoromethyl)piperidine is used in the synthesis of various compounds. For instance, in glycosylation reactions, analogs of S-phenyl 2,3,4-tri-O-benzyl-thiorhamnopyranoside are synthesized and used as donors, with activation by the 1-benzenesulfinyl piperidine/triflic anhydride system (Crich & Vinogradova, 2007).

In the Synthesis of Phencyclidine and Other 1-Arylcyclohexylamines : Various 1-arylcyclohexylamines, including 1-(1-Phenylcyclohexyl)piperidine, are synthesized for evaluation as central nervous system depressants (Maddox, Godefroi & Parcell, 1965).

In the Synthesis of Arylfluoroquinolone Antibacterial Agents : This compound is part of a series characterized by having a fluorine atom at specific positions, contributing to the in vitro antibacterial potency of these derivatives (Chu et al., 1985).

Chemical Studies and Characterization

Study of Anionic σ Complexes : In studies involving reactions with piperidine, the existence of the 1,1-disubstituted anionic σ complex is confirmed, providing insights into the reaction mechanisms and the effects of substituents (Sekiguchi et al., 1980).

Investigation of Stereodynamics and the Perlin Effect : The stereodynamic behavior of compounds like 1-(trifluoromethylsulfonyl)piperidine is studied, revealing information about the orientation of CF3 groups and intramolecular interactions (Shainyan et al., 2008).

Superacid-catalyzed Preparation of Aryl-substituted Piperidines : This compound plays a role in the electrophilic chemistry of 1,2,3,6-tetrahydropyridines in superacid environments, contributing to the formation of aryl-substituted piperidines through dicationic electrophilic intermediates (Klumpp et al., 2001).

Propiedades

IUPAC Name |

1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-3-(trifluoromethyl)piperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F6N3O4/c14-12(15,16)7-2-1-3-20(6-7)11-9(21(23)24)4-8(13(17,18)19)5-10(11)22(25)26/h4-5,7H,1-3,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UECWBKVDZUIWTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F6N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B2610820.png)

![4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)thiophene-2-sulfonamide](/img/structure/B2610823.png)

![2-(4-tert-butylphenoxy)-N-[2-(1H-indol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2610824.png)

![1,3-dimethyl-7-(3-nitrophenyl)-5-((2-oxopropyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2610827.png)

![1-(3-Cyclopentyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)prop-2-en-1-one](/img/structure/B2610831.png)

![3-(5-Fluoro-2-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2610837.png)

![3-(3-Chloro-4-methylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2610839.png)